molecular formula C4H4ClN3O2 B1367669 methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate CAS No. 21733-05-1

methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1367669
CAS No.: 21733-05-1
M. Wt: 161.55 g/mol
InChI Key: NDZVUEAMBRJIIJ-UHFFFAOYSA-N
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Description

Introduction to Methyl 3-Chloro-1H-1,2,4-Triazole-5-Carboxylate

Chemical Identity and Nomenclature

This compound (CAS: 21733-05-1) is a monocyclic triazole derivative with the molecular formula C₄H₄ClN₃O₂ and a molecular weight of 161.55 g/mol . Its IUPAC name derives from the substitution pattern: a chlorine atom at position 3, a methyl ester group at position 5, and a hydrogen atom at the 1H tautomeric position.

Key Identifiers:
Property Value
CAS Number 21733-05-1
Molecular Formula C₄H₄ClN₃O₂
SMILES COC(=O)C1=NC(=NN1)Cl
InChI Key NDZVUEAMBRJIIJ-UHFFFAOYSA-N
Synonyms Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate; Ribavirin Impurity 60

The compound exhibits tautomerism, existing predominantly in the 1H-form due to thermodynamic stability. Its planar aromatic ring system facilitates diverse reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,4-triazoles dates to 1885, when Julius A. Bladin first reported their preparation via cyclization reactions. This compound emerged as a key intermediate during the mid-20th century, coinciding with advances in antifungal triazole drug development.

Notable milestones include:

  • 1950s : Pellizzari and Einhorn-Brunner reactions enabled efficient triazole synthesis, later adapted for carboxylate derivatives.
  • 1980s : The compound gained prominence in antiviral research, particularly as a precursor in ribavirin synthesis.
  • 2000s : Green chemistry approaches, such as electrochemical intramolecular C–N coupling, improved its synthetic accessibility.

Its historical significance lies in bridging classical heterocyclic chemistry with modern drug discovery, serving as a scaffold for over 50 bioactive analogs.

Structural Significance in 1,2,4-Triazole Derivatives

The compound’s structure features three critical functional groups:

  • Chloro substituent at position 3: Enhances electrophilicity, enabling Suzuki-Miyaura couplings and SNAr reactions.
  • Methoxycarbonyl group at position 5: Acts as a directing group in metal-catalyzed transformations and stabilizes the triazole ring via resonance.
  • 1H-tautomerism : Facilitates hydrogen bonding with biological targets, a feature exploited in antifungal agents like fluconazole.
Comparative Reactivity of Substituents:
Position Substituent Electronic Effect Role in Reactivity
3 Chlorine -I, +M Electrophilic substitution
5 Methoxycarbonyl -I, -M Nucleophilic acyl substitution

This structural profile enables diverse applications:

  • Coordination chemistry : The N2 and N4 atoms serve as ligating sites for transition metals.
  • Bioisosterism : The triazole core mimics amide bonds in drug design, improving metabolic stability.
  • Agrochemicals : Derivatives exhibit herbicidal activity via inhibition of acetolactate synthase.

The compound’s versatility is further evidenced by its role in synthesizing fused heterocycles like triazolo[4,3-a]pyridines, which show antitumor properties.

Properties

IUPAC Name

methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZVUEAMBRJIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553866
Record name Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20553866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21733-05-1
Record name Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Cyclization and Chlorination Route

One of the primary methods for preparing methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate involves the cyclization of appropriate precursors such as semicarbazide derivatives, followed by selective chlorination and esterification steps.

  • Starting Materials: Semicarbazide hydrochloride or related hydrazine derivatives.
  • Cyclization: Reaction with methyl orthoesters or appropriate carbonyl compounds under acidic conditions to form the triazole ring.
  • Chlorination: Introduction of the chlorine atom at the 3-position is typically achieved through halogenation agents or by using chlorinated intermediates.
  • Esterification: Formation of the methyl ester at the 5-position is done by reaction with methanol in the presence of acid chlorides or thionyl chloride.

This method benefits from the use of alkyl or aryl sulfonic acid salts of semicarbazide, which allows the reaction to be conducted at elevated temperatures with reduced decomposition, faster reaction times, and higher purity yields compared to traditional methods.

Sulfonic Acid Salt-Mediated Synthesis

A patented process describes the use of alkyl or aryl sulfonic acid salts of semicarbazide as a key intermediate to prepare 3-chloromethyl-1,2,4-triazolin-5-one derivatives, which are closely related to the target compound.

  • Reaction Conditions: The reaction is performed in organic solvents with controlled acidity (0.5 to 5 N hydrochloric acid or trifluoroacetic acid).
  • Temperature: Elevated temperatures improve reaction rates and product purity.
  • Isolation: The product is isolated by concentration, brine addition, cooling, and filtration steps, ensuring high purity and yield.

This approach is scalable and suitable for industrial manufacture due to its efficiency and reproducibility.

Functional Group Transformation via Halogenated Intermediates

Another approach involves the synthesis of 5-substituted 1,2,4-triazoles via lithiation and carboxylation steps, followed by esterification and halogenation.

  • Lithiation: Treatment of 1-methyl-1H-1,2,4-triazole with strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C).
  • Carboxylation: Introduction of carbon dioxide to form 3-carboxylic acid derivatives.
  • Esterification: Conversion of carboxylic acid to methyl ester using methanol and thionyl chloride.
  • Halogenation: Introduction of bromine or chlorine substituents at specific ring positions.

This multi-step process allows for precise functionalization and high purity of this compound or its analogs.

Alkylation of 3-Chloro-1H-1,2,4-Triazole-5-Carboxylic Acid

A direct alkylation method involves reacting 3-chloro-1H-1,2,4-triazole-5-carboxylic acid with alkyl halides such as methoxymethyl chloride in the presence of bases like triethylamine.

  • Solvent: Typically conducted in dichloromethane or similar organic solvents.
  • Temperature: Room temperature to mild heating.
  • Outcome: Formation of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate, a derivative closely related to the target compound.

Industrial scale-up employs continuous flow reactors for better control and consistent product quality.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Yield & Purity Scale Suitability
Sulfonic Acid Salt of Semicarbazide Route Semicarbazide sulfonic acid salts, acid solvents, elevated temperature Fast reaction, high purity, less decomposition High yield, purity >95% Industrial scale feasible
Lithiation-Carboxylation-Esterification LDA, CO2, methanol, thionyl chloride Precise functionalization, versatile Yield ~75-92%, purity >98% Laboratory and scale-up
Alkylation of 3-Chloro Triazole Acid Methoxymethyl chloride, triethylamine, DCM Simple, mild conditions Moderate to high yield Suitable for industrial

Research Findings and Optimization

  • The use of alkyl or aryl sulfonic acid salts of semicarbazide improves thermal stability and reduces side reactions during cyclization, enabling elevated temperature reactions and shorter times.
  • Lithiation and carboxylation steps require strict temperature control (-78 °C) and inert atmosphere to maximize yield and avoid side-products.
  • Esterification using thionyl chloride in methanol proceeds efficiently at 20-60 °C, yielding high-purity methyl esters suitable for further derivatization.
  • Continuous flow reactors in industrial settings enhance reproducibility and allow precise control over reaction parameters, minimizing impurities and improving throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides are commonly used. These reactions often require the presence of a base and are carried out under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate has been extensively studied for its antimicrobial and antifungal activities. Research indicates that this compound exhibits notable efficacy against various bacterial strains and fungi. Its mechanism of action typically involves inhibiting specific enzymes or proteins crucial for microbial survival.

  • Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against leukemia cell lines, suggesting potential applications in cancer therapy as well .

Antiviral Activity

The compound has also been explored for antiviral applications. It is particularly noted for its potential as a building block in the synthesis of nucleoside analogs, which are vital in antiviral drug development.

  • Mechanism : The triazole ring can interact with viral enzymes, disrupting their function and thereby inhibiting viral replication. This has implications for treating viral infections such as hepatitis and HIV .

Agrochemicals

This compound is utilized in the agricultural sector as an active ingredient in fungicides and herbicides. Its triazole structure is known to enhance the efficacy of crop protection products.

  • Application : The compound's ability to inhibit fungal pathogens makes it a valuable asset in developing agricultural chemicals that protect crops from diseases caused by fungi .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. This capability is crucial for the development of new pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

  • The cyclization of appropriate precursors.
  • Reaction with methoxymethyl chloride in the presence of bases like triethylamine.

This method allows for scalability and adaptability in producing various derivatives tailored for specific applications .

In Vitro Studies

A variety of studies have focused on evaluating the biological activities of this compound derivatives. These studies often assess their potency against different cancer cell lines and microbial strains.

CompoundActivityReference
Derivative AAntimicrobial
Derivative BAnticancer
Derivative CAntiviral

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Effects

Methyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate (CAS 704911-47-7)
  • Structure : Bromine replaces chlorine at position 5, with the ester group at position 3.
  • Its stronger electron-withdrawing effect may enhance electrophilic reactivity at adjacent positions .
  • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability as a leaving group.
Ethyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate (CAS 774608-88-7)
  • Structure : Ethyl ester instead of methyl, with chlorine at position 5.
  • Impact : The ethyl group increases lipophilicity, improving membrane permeability in biological systems. However, bulkier esters may reduce solubility in polar solvents .
  • Synthesis : Ethyl esters are often synthesized via similar cyclization routes but require longer reaction times due to slower hydrolysis kinetics .
Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate Hydrochloride (CAS 3641-14-3)
  • Structure: Amino group replaces chlorine at position 5.
  • Impact: The amino group introduces hydrogen-bonding capacity and electron-donating effects, altering reactivity. For instance, it may participate in Schiff base formation or act as a nucleophile .
  • Applications : A precursor for agrochemicals or antiviral agents, leveraging its amine functionality .

Positional Isomerism and Electronic Effects

Methyl 3-Chloro vs. Methyl 5-Chloro Derivatives
  • Electronic Distribution : Chlorine at position 3 (meta to the ester) creates a different electron density profile compared to position 5 (ortho). This affects regioselectivity in reactions like lithiation or electrophilic aromatic substitution .
  • Reactivity Example: Methyl 1H-1,2,4-triazole-5-carboxylate reacts with phenyllithium at position 5 to form carbinol derivatives, but substitution patterns (e.g., chlorine at position 3) could redirect reactivity to other positions .

Ester Group Variations: Methyl vs. Ethyl

Property Methyl Ester Ethyl Ester Reference
Lipophilicity (LogP) Lower (more polar) Higher
Synthetic Yield Higher (e.g., 79% for ethyl 3-methyl) Moderate (e.g., 90% for ethyl nitro)
Melting Point Not reported 169–172°C (ethyl 3-methyl derivative)
  • Practical Considerations : Methyl esters are often preferred for rapid hydrolysis in aqueous conditions, while ethyl esters offer stability in prolonged reactions .

Key Data Table: Comparative Analysis

Compound Name CAS Number Substituents Melting Point (°C) Key Reactivity Applications
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate Not reported Cl (C3), COOMe (C5) Not reported Electrophilic substitution at C5 Pharmacological intermediates
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate 704911-47-7 Br (C5), COOMe (C3) Not reported Cross-coupling reactions Materials science
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate 774608-88-7 Cl (C5), COOEt (C3) Not reported Lipophilic drug candidates Medicinal chemistry
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate 3641-14-3 NH₂ (C5), COOMe (C3) Not reported Hydrogen bonding, nucleophilic reactions Agrochemicals

Q & A

Q. What are the most reliable synthetic routes for methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via [3+2] cycloaddition reactions or catalytic methods. For example:

  • Cycloaddition approach : A mixture of azides and alkynes (e.g., methyl propiolate) in the presence of a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) under reflux in toluene for 24 hours yields triazole derivatives . Purification via silica gel chromatography with dichloromethane/ether elution is critical for isolating the product .
  • Catalytic optimization : Catalyst selection (e.g., Ru complexes) significantly impacts regioselectivity and yield. For analogous triazole carboxylates, 5% molar catalyst loading and stoichiometric control of reactants (1:1.5 azide:alkyne ratio) are recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths (e.g., N–N = 1.309–1.356 Å, C–N = 1.336–1.372 Å), and confirms regiochemistry .
  • NMR spectroscopy : ¹H NMR (CDCl₃) detects key signals, such as methyl ester protons (δ ~4.45 ppm, q) and aromatic protons (δ ~7.3–7.5 ppm) in substituted derivatives .
  • LC-MS : Validates molecular weight (e.g., m/z 155 [M+H]⁺ for ethyl analogs) and purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Similar triazoles exhibit stability up to 150–170°C .
  • Hydrolytic stability : Monitor ester group hydrolysis in aqueous buffers (pH 4–10) via HPLC. Chlorine substitution may enhance resistance to hydrolysis compared to non-halogenated analogs .
  • Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • DFT calculations : Optimize geometries (e.g., bond angles like C–CH₂–N = 112.13°) and predict electrostatic potential surfaces to identify reactive sites for functionalization .
  • Docking studies : Screen derivatives against enzyme targets (e.g., α-glucosidase or lipase) using software like AutoDock Vina. Triazole cores often exhibit strong binding to catalytic pockets via hydrogen bonding and π-π interactions .

Q. What strategies resolve conflicting spectral data in structural elucidation?

  • Multi-technique correlation : Combine X-ray crystallography (for absolute configuration) with ¹³C NMR and IR spectroscopy. For example, carbonyl stretching frequencies (~1700 cm⁻¹) confirm ester group integrity, while discrepancies in aromatic proton splitting may indicate tautomerism .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., NH groups) in ¹H NMR .

Q. How do substituents on the triazole ring influence reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The chloro group at position 3 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/water at 80°C .
  • Steric hindrance : Methyl ester at position 5 may reduce reactivity; substitute with bulkier groups (e.g., tert-butyl) to study steric effects .

Q. What methodologies evaluate the environmental fate of this compound in indoor settings?

  • Surface adsorption studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor materials (e.g., glass, polymers). Triazoles with polar groups exhibit higher adhesion due to hydrogen bonding .
  • Oxidative degradation : Expose to ozone or hydroxyl radicals in chamber experiments; monitor degradation products via GC-MS .

Methodological Considerations

Q. How to design enzyme inhibition assays for triazole carboxylate derivatives?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase). Pre-incubate enzyme with inhibitor (0.1–100 µM) and monitor fluorescence over time .
  • Control experiments : Include positive controls (e.g., acarbose for α-glucosidase) and validate results with Lineweaver-Burk plots to determine inhibition type .

Q. What are best practices for resolving low yields in large-scale synthesis?

  • Process optimization : Scale reactions using flow chemistry to maintain temperature control and reduce side reactions. For batch reactions, incremental reagent addition minimizes exothermic events .
  • Purification : Replace column chromatography with recrystallization (e.g., dichloromethane/hexane) for cost-effective isolation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate

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